5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O/c1-14-6-8-15(9-7-14)18-12-19-20(25)23(10-11-24(19)22-18)13-16-4-2-3-5-17(16)21/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZTUDCNUIXHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-Fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 349.36 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine core substituted with a fluorobenzyl and a methylphenyl group, which may influence its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization processes. The specifics of the synthetic route can vary but generally include the formation of the pyrazole ring followed by substitution reactions to introduce the fluorobenzyl and methylphenyl groups.
Antimicrobial Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit notable antimicrobial properties. For instance, studies have shown that similar derivatives demonstrate moderate to strong antibacterial activity against various pathogens. Table 1 summarizes some findings related to antimicrobial efficacy:
| Compound | Activity | Pathogen Tested | Reference |
|---|---|---|---|
| This compound | Moderate | E. coli | |
| 4-Methylthiazole Derivative | Good | S. aureus | |
| Pyrazole Derivative A | Excellent | Pseudomonas aeruginosa |
Enzyme Inhibition
Inhibition of various enzymes has also been observed with this compound. For example, studies on urease inhibition using related compounds have shown promising results. The enzyme inhibition assay results are summarized in Table 2:
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the fluorine atom is hypothesized to enhance binding affinity due to increased lipophilicity and potential for halogen bonding.
Case Studies
Several studies have evaluated the biological effects of this compound:
- Antimicrobial Efficacy : A study conducted by Mhaske et al. demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
- Urease Inhibition : In another study focusing on urease inhibitors, it was found that compounds structurally related to this compound showed IC50 values significantly lower than traditional inhibitors like thiourea, indicating a promising avenue for developing new urease inhibitors .
- Cytotoxicity Studies : Investigations into the cytotoxic effects on various cell lines revealed that while some derivatives exhibited low cytotoxicity (IC50 > 50 µM), others showed moderate effects, warranting further exploration into their safety profiles .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrazine derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, demonstrating potential as a lead compound for developing new anticancer agents. For instance, studies have shown that modifications in the pyrazolo[1,5-a]pyrazine scaffold can enhance cytotoxicity against HeLa and L929 cells, suggesting its utility in cancer therapy .
Neuroprotective Effects
There is emerging evidence that pyrazolo[1,5-a]pyrazine derivatives may possess neuroprotective properties. The ability of these compounds to modulate neuroinflammatory pathways and protect neuronal cells from apoptosis has been highlighted in recent studies. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthesis of Pyrazolo Derivatives
The synthesis of 5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can be achieved through various methods involving the reaction of 2-fluorobenzyl and 4-methylphenyl precursors with suitable pyrazole derivatives. Recent advancements in synthetic techniques have improved yields and reduced reaction times significantly .
| Synthetic Method | Yield (%) | Conditions |
|---|---|---|
| Microwave-assisted synthesis | 88-96% | 180 °C |
| Conventional reflux | 80-87% | Acetic acid for 3 hours |
These methodologies not only enhance the efficiency of synthesis but also allow for the exploration of structure-activity relationships (SAR), crucial in drug development .
Proteomics Research
The compound serves as a biochemical tool in proteomics research. Its unique structure allows for the investigation of protein interactions and functions within biological systems. It has been utilized to probe lipid droplet dynamics in cells, providing insights into cellular metabolism and disease mechanisms .
Fluorescent Probes
Due to its photophysical properties, this compound has potential applications as a fluorescent probe in biological imaging. The ability to act as a lipid droplet biomarker enhances its utility in visualizing cellular processes under fluorescence microscopy .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines, with IC50 values indicating significant cytotoxic effects compared to control compounds .
In Vivo Studies
Preliminary in vivo studies are underway to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer and neurodegeneration. Early results suggest favorable absorption and distribution profiles, warranting further investigation into its clinical potential .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Pyrazole Ring
2-(4-Chlorophenyl) vs. 2-(4-methylphenyl)
- Compound 3o (5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one): The 4-chlorophenyl group enhances inhibitory activity against A549 cells (IC₅₀ ≈ 2.1 μM) compared to non-halogenated derivatives. Chlorine’s electron-withdrawing nature likely improves target binding . Target compound: The 4-methylphenyl group may reduce potency due to weaker electron-withdrawing effects but could improve metabolic stability or lipophilicity.
2-(4-Fluorophenyl) Derivatives
- The hydroxymethyl group introduces hydrogen-bonding capability, which may enhance solubility but reduce membrane permeability .
Modifications at the Pyrazinone Nitrogen
5-Benzyl vs. 5-(2-Fluorobenzyl)
- 5-Benzyl derivatives (e.g., compound 3o):
- Exhibit moderate metabolic stability but may undergo rapid oxidation in vivo.
- 5-(2-Fluorobenzyl) group :
5-(3,4-Dimethoxyphenethyl) Substituent
Core Structure Variations
Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
- However, reduced solubility compared to pyrazinone derivatives limits bioavailability .
Pyrazolo[3,4-d]pyrimidin-4(5H)-one Analogues
Q & A
Q. What are the common synthetic routes for preparing 5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one?
The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives typically involves cyclization reactions of precursor heterocycles. For example, similar compounds are synthesized via condensation of hydrazine derivatives with diketones or via coupling of substituted pyrazole intermediates with fluorinated benzyl groups under basic conditions . Key steps include refluxing in polar aprotic solvents (e.g., pyridine or DMF) and purification via recrystallization. Single-crystal X-ray diffraction is often used to confirm structural integrity .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Characterization relies on:
- NMR spectroscopy : and NMR to confirm substituent positions and purity.
- X-ray crystallography : Determines molecular conformation and intermolecular interactions (e.g., C–H⋯O bonds). For example, triclinic crystal systems (space group ) with unit cell parameters are reported for analogs .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., kinase inhibition vs. lack of efficacy) may arise from assay conditions (e.g., pH, solvent) or structural analogs with subtle substituent differences. For example:
- Fluorine position (2- vs. 4-fluorobenzyl) can alter electronic effects and binding affinity .
- Use orthogonal assays (e.g., SPR for binding kinetics, cell-based assays for functional activity) to validate results .
- Cross-reference crystallographic data to assess conformational flexibility impacting target interactions .
Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?
Advanced SAR studies leverage:
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influenced by the 2-fluorobenzyl group .
- Molecular Dynamics (MD) Simulations : Models interactions with biological targets (e.g., kinases or receptors) over time, highlighting key residues for binding .
- QSAR Models : Correlates substituent modifications (e.g., methyl vs. chloro groups on the phenyl ring) with activity trends .
Q. How can researchers design analogs to improve metabolic stability without compromising activity?
Strategies include:
- Bioisosteric replacement : Swap the 4-methylphenyl group with a trifluoromethyl or cyano group to enhance lipophilicity and resistance to oxidation .
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., in the pyrazine ring) to slow CYP450-mediated degradation .
- Prodrug approaches : Introduce ester or amide moieties to improve solubility and bioavailability .
Methodological Considerations
Q. What experimental controls are critical when testing this compound in enzyme inhibition assays?
Include:
- Positive controls : Known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
- Solvent controls : DMSO concentrations ≤1% to avoid denaturation effects.
- Counter-screens : Test against off-target enzymes (e.g., phosphatases) to confirm specificity .
Q. How should researchers address low yields in the final cyclization step of synthesis?
Optimize:
- Reaction temperature : Gradual heating (e.g., 80–120°C) to avoid side reactions.
- Catalyst selection : Use Lewis acids (e.g., ZnCl) or palladium catalysts for regioselective cyclization .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product .
Data Interpretation
Q. How can crystallographic data explain the compound's conformational stability?
Single-crystal analyses reveal:
- Dihedral angles : Between pyrazole and fluorobenzyl rings (e.g., 16.05°–84.84°), indicating restricted rotation that stabilizes bioactive conformations .
- Intermolecular interactions : Weak C–H⋯O bonds and π-π stacking contribute to lattice stability, which may correlate with solid-state shelf life .
Q. What are the implications of fluorine substitution on pharmacokinetic properties?
The 2-fluorobenzyl group:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
